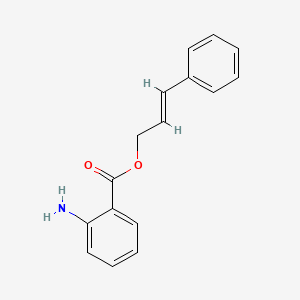

Cinnamyl anthranilate

Description

This compound is a benzoate ester.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylprop-2-enyl 2-aminobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c17-15-11-5-4-10-14(15)16(18)19-12-6-9-13-7-2-1-3-8-13/h1-11H,12,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABQNAFEZZDSCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020330 | |

| Record name | Cinnamyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-29-6 | |

| Record name | Cinnamyl anthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Cinnamyl Anthranilate from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl anthranilate, the ester formed from the reaction of anthranilic acid and cinnamyl alcohol, has historical applications as a fragrance and flavoring agent.[1][2] This technical guide provides an in-depth overview of its synthesis via esterification. It includes a detailed experimental protocol, a summary of reaction parameters, and visual diagrams illustrating the chemical pathway and experimental workflow. While previously used in food products, it is important to note that this compound's use as a food additive has been prohibited by regulatory bodies such as the U.S. Food and Drug Administration (FDA) since 1985 due to safety concerns.[2][3][4] This document is intended for research and professional audiences who require a technical understanding of the synthesis of this compound.

Introduction

This compound (3-phenyl-2-propenyl 2-aminobenzoate) is a chemical compound known for its characteristic fruity and balsamic aroma.[1] Its synthesis is a straightforward example of esterification, a fundamental reaction in organic chemistry. This guide will focus on the direct esterification of anthranilic acid with cinnamyl alcohol. While various esterification methods exist, such as the Fischer-Speier and Steglich esterifications, this document will detail a base-assisted approach.[5][6][7][8]

Chemical Synthesis Pathway

The synthesis of this compound is achieved through the esterification of anthranilic acid with cinnamyl alcohol. This reaction typically involves the removal of a water molecule and can be catalyzed by an acid or, as detailed in the provided protocol, facilitated by a base to deprotonate the carboxylic acid, making it a better nucleophile.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is based on a documented synthesis of this compound.[9]

3.1. Materials and Equipment

-

Isatoic anhydride (precursor to anthranilic acid in some methods) or Anthranilic acid

-

Cinnamyl alcohol

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Recrystallization apparatus

-

Melting point apparatus

-

Thin-layer chromatography (TLC) plates and chamber

3.2. Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2.0 grams of isatoic anhydride (which will react to form the anthranilate in situ), 2.88 grams of cinnamyl alcohol, and 5 ml of dioxane.

-

Addition of Base: Add a solution of sodium hydroxide to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80°C with continuous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water to remove any remaining sodium hydroxide and other water-soluble impurities.

-

Isolation of the Product: Separate the organic layer and dry it over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

-

Characterization: The purified this compound should be a crystalline solid.[1] The melting point of the purified product should be determined and compared to the literature value of 61-65°C.[9] Further characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.

Quantitative Data Summary

The following table summarizes the key quantitative data from the cited experimental procedure.[9]

| Parameter | Value |

| Reactants | |

| Isatoic Anhydride | 2.0 g |

| Cinnamyl Alcohol | 2.88 g |

| Solvent | |

| Dioxane | 5 ml |

| Base | |

| Sodium Hydroxide | Solution (exact conc. not specified) |

| Reaction Conditions | |

| Temperature | 80°C |

| Product | |

| This compound | - |

| Melting Point | 61-65°C |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

Safety and Handling

-

This compound is sensitive to oxidation and hydrolysis.[10]

-

It is important to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

As noted, this compound has been banned as a food additive due to potential carcinogenicity.[2][3] Researchers should handle this compound with appropriate caution.

Conclusion

The synthesis of this compound from anthranilic acid and cinnamyl alcohol is a well-established esterification reaction. This guide provides a foundational understanding of the process, including a detailed experimental protocol, reaction parameters, and a visual representation of the workflow. While the compound is no longer used in food, its synthesis remains a relevant example of ester formation for research and educational purposes. Further optimization of reaction conditions, such as catalyst choice and solvent screening, could be explored to improve reaction efficiency and yield.

References

- 1. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. kidsadvisory.com [kidsadvisory.com]

- 3. This compound - OEHHA [oehha.ca.gov]

- 4. Federal Register :: Request Access [unblock.federalregister.gov]

- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Solubility Profile of Cinnamyl Anthranilate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cinnamyl anthranilate, a key aromatic compound, in various organic solvents. Understanding the solubility characteristics of this molecule is paramount for its application in pharmaceutical formulations, fragrance development, and other areas of chemical research. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow of the experimental procedure.

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₅NO₂ | [1] |

| Molecular Weight | 253.30 g/mol | [1] |

| Appearance | Brownish or reddish-yellow powder or light yellow solid.[2] | |

| Melting Point | 61-62 °C | [3] |

| Boiling Point | 322 °C | [3] |

| Density | ~1.18 g/cm³ | [4] |

Solubility Data

The solubility of this compound varies significantly across different solvents, primarily dictated by the polarity of the solvent and the solute-solvent interactions. Below is a summary of the available solubility data.

| Solvent | Chemical Formula | Solubility | Temperature | Reference |

| Water | H₂O | < 1 mg/mL | 17.2 °C (63 °F) | [2][5] |

| 2.031 mg/L (estimated) | 25 °C | [3] | ||

| 95% Ethanol | C₂H₅OH | 50 g/L | Not Specified | [2] |

| Acetone | C₃H₆O | Very Soluble | Not Specified | [4] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Very Soluble | Not Specified | [4] |

| Chloroform | CHCl₃ | Soluble | Not Specified | [2] |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | [2] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent, based on the widely accepted shake-flask method. This method is suitable for generating precise solubility data.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to ensure that solid material remains.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

3. Data Reporting:

-

Report the solubility of this compound in the specified solvent at the given temperature.

-

Include details of the experimental conditions, such as the equilibration time, temperature, and the analytical method used.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

References

Cinnamyl Anthranilate (CAS No. 87-29-6): A Comprehensive Technical Review

Introduction: Cinnamyl anthranilate (CAS No. 87-29-6) is an organic compound classified as a benzoate ester.[1] It is the ester of cinnamyl alcohol and anthranilic acid.[2] Historically, it has been utilized as a synthetic flavoring and fragrance agent, imparting a balsamic, fruity odor reminiscent of grape or cherry.[3][4][5] Its use as a food additive has been discontinued in several jurisdictions due to safety concerns.[6] This document provides a detailed technical overview of its properties, synthesis, analytical methods, and metabolic fate for researchers and drug development professionals.

Physicochemical Properties

This compound presents as a solid crystalline substance, with an appearance ranging from cream to pale brown or reddish-yellow powder.[4][7][8] It is characterized by limited solubility in water but is soluble in various organic solvents.[5][9]

| Property | Value | Source(s) |

| CAS Number | 87-29-6 | [2] |

| Molecular Formula | C₁₆H₁₅NO₂ | [10] |

| Molecular Weight | 253.30 g/mol | [4][10] |

| Appearance | Cream - Pale brown solid crystalline powder | [7][11] |

| Melting Point | 61 - 66 °C (142 - 150.8 °F) | [7][8][10] |

| Boiling Point | 322 - 332 °C (611.6 - 630 °F) at 760 mmHg | [5][7][8] |

| Density | 1.18 g/cm³ at 15.5 °C | [5][8] |

| Water Solubility | Insoluble (< 1 mg/mL at 17 °C) | [5][8] |

| Solubility in Solvents | Soluble in ethanol, ethyl ether, chloroform, acetone, and DMSO | [5][9] |

| Synonyms | Anthranilic acid, cinnamyl ester; Cinnamyl 2-aminobenzoate | [2][8] |

Toxicology and Safety

The safety of this compound has been evaluated by various regulatory and research bodies. Studies in the 1980s raised concerns about its carcinogenicity.

| Parameter | Finding | Source(s) |

| Carcinogenicity | Considered carcinogenic for male and female B6C3F1 mice, causing increased incidences of hepatocellular adenomas and carcinomas when administered in the diet.[12] There is limited evidence for its carcinogenicity in experimental animals.[2] | [2][12] |

| IARC Classification | Not classifiable as to its carcinogenicity to humans (Group 3). | [5] |

| Proposition 65 | Listed as a chemical known to the State of California to cause cancer. | [6] |

| Mutagenicity | Not mutagenic to Salmonella typhimurium.[2] Reported to be active in the mouse lymphoma mutation assay.[5] | [2][5] |

| Regulatory Status | Banned as a food additive in the United States in 1985. Prohibited from direct addition or use in human food under FDA Part 189.113.[6][10] | [6][10] |

| Acute Toxicity | Oral LD₅₀ values for the broader group of cinnamyl derivatives in rats are in the range of 1520 to >5000 mg/kg bw. | [12] |

Experimental Protocols

1. Synthesis via Steglich Esterification

This compound can be synthesized via the esterification of anthranilic acid with cinnamyl alcohol.[5] A modified Steglich esterification provides a facile and mild methodology for this type of reaction.[13]

Methodology:

-

Reagent Preparation: Dissolve anthranilic acid (1.2 eq) and 4-dimethylaminopyridine (DMAP, 3 eq) in acetonitrile in a round-bottom flask.

-

Reaction Initiation: Add cinnamyl alcohol (1 eq) to the solution.

-

Coupling Agent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) as the coupling agent to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 40-45 °C and stir for approximately 45 minutes.

-

Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product can be purified using flash column chromatography to yield pure this compound.

2. Analysis by Liquid Chromatography with Fluorescence Detection

A method for the determination of this compound in fragrance compositions has been developed using liquid chromatography (LC) with fluorescence detection.[14]

Methodology:

-

Sample Preparation: Dilute the fragrance sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the calibrated range of the instrument.

-

Chromatographic System:

-

Instrument: High-Performance Liquid Chromatograph (HPLC).

-

Column: A reversed-phase C18 column is typically used for separating aromatic compounds.

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid, for example) can be employed. The program might start with a lower concentration of acetonitrile, which is gradually increased to elute the compound.

-

Flow Rate: A typical flow rate is 1 mL/min.

-

-

Detection:

-

Detector: Fluorescence detector.

-

Excitation Wavelength: Set based on the absorbance maximum of this compound.

-

Emission Wavelength: Set based on the fluorescence emission maximum.

-

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the fluorescence response versus concentration. Determine the concentration in the test sample by interpolation from this curve. The method has shown recoveries ranging from 91% to 103%.[14]

Metabolism

Studies on the metabolism of this compound have revealed significant species-dependent differences, particularly between rats and mice.[5] These differences are linked to the varying rates of hydrolysis of the ester bond.

In rats, this compound is extensively hydrolyzed into its constituent parts: cinnamyl alcohol and anthranilic acid. The cinnamyl alcohol is further metabolized, primarily to cinnamic acid, which is then conjugated with glycine to form hippuric acid, the major urinary metabolite.[5] In contrast, hydrolysis is less complete in mice, leading to different metabolic profiles and contributing to the observed species-specific toxicity.[5]

References

- 1. Showing Compound this compound (FDB021238) - FooDB [foodb.ca]

- 2. This compound (IARC Summary & Evaluation, Volume 31, 1983) [inchem.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound - OEHHA [oehha.ca.gov]

- 7. fishersci.com [fishersci.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Page loading... [guidechem.com]

- 10. This compound [thegoodscentscompany.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. femaflavor.org [femaflavor.org]

- 13. researchgate.net [researchgate.net]

- 14. Determination of this compound in perfume, cologne, and toilet water by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Cinnamyl Anthranilate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cinnamyl anthranilate, a synthetic flavoring and fragrance agent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for such analyses. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No. 87-29-6) is summarized in the tables below. This data is essential for confirming the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

¹³C NMR Spectral Data

Information from PubChem indicates that the ¹³C NMR spectrum was recorded on a Varian CFT-20 instrument.[1] A detailed peak list is not provided in the available search results.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented below was obtained from a KBr pellet sample.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3483, 3380 | Strong | N-H stretching (amine) |

| 3055 | Medium | C-H stretching (aromatic/vinylic) |

| 1689 | Very Strong | C=O stretching (ester) |

| 1618, 1585, 1557 | Strong | C=C stretching (aromatic/vinylic) |

| 1488, 1455 | Medium | C-H bending |

| 1379 | Medium | C-H bending |

| 1297, 1242 | Very Strong | C-O stretching (ester) |

| 1164, 1099 | Strong | C-N stretching |

| 973, 950 | Strong | C-H out-of-plane bending (trans-alkene) |

| 751 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene) |

| 694 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

| 529 | Medium |

Mass Spectrometry (MS)

Mass spectrometry data from PubChem indicates several key fragments for this compound. A comprehensive list with relative intensities is not available in the searched results.

| m/z |

| 290537 |

| 117 |

| 115 |

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

A small amount of the this compound sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The concentration is adjusted to obtain an adequate signal-to-noise ratio.

Instrumentation and Data Acquisition:

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Varian A-60 for ¹H NMR or a Varian CFT-20 for ¹³C NMR.[2] Standard pulse sequences are used for data acquisition. For ¹H NMR, key parameters include the spectral width, acquisition time, and number of scans. For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

A small amount of the solid this compound sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer, such as a Beckman IR-12.[1] The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty spectrometer is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector then records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

metabolism of cinnamyl anthranilate in vivo

An in-depth analysis of the in vivo metabolism of cinnamyl anthranilate reveals significant species-dependent variations, primarily revolving around the hydrolysis of the ester bond. These differences are critical in understanding its toxicological profile, particularly its effects as a peroxisome proliferator and its carcinogenicity in certain species. This technical guide synthesizes the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, providing detailed experimental methodologies and visual representations of the core metabolic pathways.

Absorption and Excretion

This compound can be absorbed through oral and percutaneous routes. Following absorption, the compound and its metabolites are primarily excreted in the urine.

Percutaneous Absorption

Studies in rhesus monkeys and with excised human skin demonstrate that this compound can penetrate the skin. Occlusion of the application site significantly increases absorption.

Table 1: Percutaneous Absorption of this compound

| Species/System | Application Dose | Duration | Condition | Absorption (% of Dose) | Reference |

|---|---|---|---|---|---|

| Rhesus Monkey (in vivo) | 4 µg/cm² | 24 h | Non-occluded | 26.1 ± 2.3% | Bronaugh et al., 1985[1] |

| Rhesus Monkey (in vivo) | 4 µg/cm² | 24 h | Occluded | 39.0 ± 2.8% | Bronaugh et al., 1985[1] |

| Human Skin (in vitro) | 4 µg/cm² | 48 h | Non-occluded | 24.0 ± 5.1% | Bronaugh et al., 1985[1] |

| Human Skin (in vitro) | 4 µg/cm² | 48 h | Occluded | 53.3 ± 6.7% | Bronaugh et al., 1985[1] |

Excretion Profile

Following intraperitoneal administration in rodents, the majority of the administered radioactivity from labeled this compound is recovered in the urine within the first 24 hours.[1][2]

Table 2: Excretion of [³-¹⁴C] this compound (250 mg/kg bw, i.p.)

| Species | Route | 0-24h Urine (% of Dose) | 24-72h Urine (% of Dose) | 0-72h Faeces (% of Dose) | Total Recovery | Reference |

|---|---|---|---|---|---|---|

| Fischer 344 Rat | Urine | 70% | 10% | - | 90% | Keyhanfar & Caldwell, 1996[1] |

| Faeces | - | - | 10% | |||

| CD-1 Mouse | Urine | 78% | 6% | - | 91% | Keyhanfar & Caldwell, 1996[1] |

| | Faeces | - | - | 7% | | |

Biotransformation and Metabolic Pathways

The primary metabolic pathway for this compound is hydrolysis into its constituent parts: cinnamyl alcohol and anthranilic acid.[1] Cinnamyl alcohol is further metabolized to benzoic acid, which is then conjugated with glycine to form hippuric acid.[1] A crucial species difference exists in the efficiency of the initial hydrolysis step.

Species and Dose-Dependent Metabolism

In rats and humans, this compound is efficiently and completely hydrolyzed.[1] Consequently, no unchanged ester is found in the urine, even after high doses.[1][2] In contrast, the hydrolysis pathway in mice becomes saturated at high doses.[2] This saturation leads to the systemic circulation and subsequent urinary excretion of the intact ester, which is responsible for the observed peroxisome proliferation and hepatocarcinogenicity in this species.[1][3]

Table 3: Major Urinary Metabolites Following Administration of this compound

| Species | Dose | Route | Unchanged Ester (% of Dose) | Benzoic Acid (% of Urinary ¹⁴C) | Hippuric Acid (% of Urinary ¹⁴C) | Anthranilic Acid (% of Dose) | Reference |

|---|---|---|---|---|---|---|---|

| Human | 250 mg | Oral | Not Detected (<0.04%) | - | - | - | Keyhanfar & Caldwell, 1996[1][2] |

| Rat (F344) | 250 mg/kg | i.p. | Not Detected | Minor | ~95% | - | Keyhanfar & Caldwell, 1996[1] |

| Mouse (CD-1) | 250 mg/kg | i.p. | 2.2% | ~16% | ~80% | - | Keyhanfar & Caldwell, 1996[1] |

| Mouse (B6C3F₁) | 500 mg/kg | Oral | 0.3-0.4% | - | 35% | 17% | Caldwell et al., 1985[1] |

The dose-dependent nature of this metabolic saturation in mice is critical. Below a certain threshold, mice also hydrolyze the ester completely.

Table 4: Dose-Dependent Excretion of Unchanged this compound in Mice (i.p.)

| Dose (mg/kg bw) | Unchanged Ester in Urine (% of Dose) | Reference |

|---|---|---|

| 5 | Not Detected | Keyhanfar & Caldwell, 1996[1][2] |

| 20 | Proportion present remains constant | Keyhanfar & Caldwell, 1996[2] |

| 50 | 3.1% | Keyhanfar & Caldwell, 1996[1] |

| 250 | 2.2% | Keyhanfar & Caldwell, 1996[1] |

Experimental Protocols

The following section outlines the typical methodologies employed in the in vivo study of this compound metabolism.

Animal Studies

-

Species and Strain: Male Fischer 344 (F344) rats and male CD-1 or B6C3F₁ mice are commonly used.[1][2]

-

Compound Administration:

-

Radiolabeling: [3-¹⁴C] this compound is synthesized to facilitate tracking of the parent compound and its metabolites.[2]

-

Route of Administration: Intraperitoneal (i.p.) injection or oral administration (gavage or dietary) are standard methods.[1][2]

-

Dosage: Doses can range from 5 mg/kg to 500 mg/kg for acute studies, or up to 30,000 ppm in the diet for sub-chronic studies.[1][2]

-

-

Sample Collection:

-

Urine and faeces are collected over a period of 72 hours post-administration, typically in 24-hour intervals.[2] Animals are housed in metabolism cages to allow for separate collection.

-

-

Sample Analysis:

-

Quantification of Radioactivity: Total radioactivity in urine and faeces samples is measured to determine excretion patterns.

-

Metabolite Profiling: Radio-High-Performance Liquid Chromatography (radio-HPLC) is used to separate and identify radiolabeled metabolites in the urine.[2] For studies with unlabelled compounds, fluorescence HPLC may be employed.[2]

-

References

- 1. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Factors affecting the metabolism of this compound in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound causes coinduction of hepatic microsomal and peroxisomal enzymes in mouse but not rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis of Cinnamyl Anthranilate to Cinnamyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl anthranilate, the ester of cinnamyl alcohol and anthranilic acid, is a compound that has seen use as a flavoring and fragrance agent.[1] Its metabolism in biological systems proceeds via hydrolysis to its constituent alcohol and carboxylic acid: cinnamyl alcohol and anthranilic acid.[2][3] This metabolic pathway is of significant interest to toxicologists and drug development professionals. Furthermore, the controlled chemical hydrolysis of this compound is a fundamental organic transformation that can be employed for the synthesis of cinnamyl alcohol, a valuable chemical intermediate. This technical guide provides a comprehensive overview of the chemical principles and experimental protocols for the hydrolysis of this compound.

Chemical Principles of Ester Hydrolysis

The hydrolysis of an ester is a chemical reaction that breaks the ester bond, typically with the addition of water, to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base.

Alkaline Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is a widely used and generally irreversible method for cleaving ester bonds. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to yield the carboxylate salt and the alcohol. The final step involves the protonation of the carboxylate salt in a separate workup step to yield the free carboxylic acid.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, the alcohol is eliminated, and the carboxylic acid is formed. To drive the equilibrium towards the products, an excess of water is typically used.

Experimental Protocols

The following are detailed experimental protocols for the alkaline, acid-catalyzed, and enzymatic hydrolysis of this compound.

Protocol 1: Alkaline Hydrolysis (Saponification)

This protocol is adapted from standard procedures for the saponification of aromatic esters.

Materials:

-

This compound

-

Ethanol (95%)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl), 2M

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 100 mL of 95% ethanol.

-

Addition of Base: While stirring, add 50 mL of a 2M aqueous solution of sodium hydroxide.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is no longer visible.

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the ethanol using a rotary evaporator.

-

Acidification: To the remaining aqueous solution, slowly add 2M HCl with stirring until the pH of the solution is approximately 2. This will protonate the sodium anthranilate to form anthranilic acid, which may precipitate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the cinnamyl alcohol with three 50 mL portions of diethyl ether. The anthranilic acid will have limited solubility in diethyl ether and may remain in the aqueous layer or as a solid precipitate.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield crude cinnamyl alcohol.

-

Purification: The crude cinnamyl alcohol can be further purified by vacuum distillation or column chromatography.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol is based on general methods for the acid-catalyzed hydrolysis of esters.

Materials:

-

This compound

-

Sulfuric acid (H₂SO₄), concentrated

-

Dioxane

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask with a magnetic stir bar, dissolve 5.0 g of this compound in 100 mL of dioxane.

-

Addition of Acid and Water: To this solution, add 50 mL of deionized water followed by the slow and careful addition of 5 mL of concentrated sulfuric acid.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with three 50 mL portions of ethyl acetate.

-

Washing: Wash the combined organic layers with 50 mL of deionized water and then with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting mixture of cinnamyl alcohol and anthranilic acid can be separated by column chromatography.

Protocol 3: Enzymatic Hydrolysis using Lipase

This protocol provides a general framework for the lipase-catalyzed hydrolysis of this compound. Optimization of the specific lipase, solvent, and conditions may be necessary.

Materials:

-

This compound

-

Immobilized Lipase (e.g., Candida antarctica Lipase B (CALB))

-

Phosphate buffer (0.1 M, pH 7.0)

-

tert-Butanol (as a co-solvent)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Mixture: In a 100 mL Erlenmeyer flask, suspend 1.0 g of this compound in 40 mL of 0.1 M phosphate buffer (pH 7.0).

-

Co-solvent Addition: Add 10 mL of tert-butanol to aid in the solubilization of the substrate.

-

Enzyme Addition: Add 100 mg of immobilized lipase to the mixture.

-

Incubation: Place the flask in an orbital shaker set at 37°C and 200 rpm. Allow the reaction to proceed for 24-48 hours. Monitor the progress by taking small aliquots and analyzing them by HPLC or GC-MS.

-

Enzyme Removal: Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration or centrifugation. The enzyme can often be washed and reused.

-

Extraction: Extract the aqueous reaction mixture with three 30 mL portions of ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The resulting mixture of cinnamyl alcohol and anthranilic acid can be separated by column chromatography.

Data Presentation

The following tables present illustrative quantitative data for the hydrolysis of this compound. These values are representative of typical ester hydrolysis reactions and should be used as a guideline for experimental design and optimization.

Table 1: Illustrative Data for Alkaline Hydrolysis of this compound

| Parameter | Value |

| Reactant | This compound |

| Base | Sodium Hydroxide (2M aq.) |

| Solvent | 95% Ethanol |

| Temperature | Reflux (~80°C) |

| Reaction Time | 2 hours |

| Illustrative Yield of Cinnamyl Alcohol | 85-95% |

| Illustrative Purity (post-purification) | >98% |

Table 2: Illustrative Data for Acid-Catalyzed Hydrolysis of this compound

| Parameter | Value |

| Reactant | This compound |

| Acid Catalyst | Sulfuric Acid |

| Solvent | Dioxane/Water |

| Temperature | Reflux (~100°C) |

| Reaction Time | 4-6 hours |

| Illustrative Yield of Cinnamyl Alcohol | 70-80% |

| Illustrative Purity (post-purification) | >97% |

Table 3: Illustrative Data for Enzymatic Hydrolysis of this compound

| Parameter | Value |

| Reactant | This compound |

| Enzyme | Immobilized Lipase (e.g., CALB) |

| Solvent System | Phosphate Buffer (pH 7.0) / tert-Butanol |

| Temperature | 37°C |

| Reaction Time | 24-48 hours |

| Illustrative Conversion | 50-70% |

| Illustrative Purity (post-purification) | >99% |

Visualizations

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the signaling pathways (reaction mechanisms) and a general experimental workflow for the hydrolysis of this compound.

References

The Rise and Fall of Cinnamyl Anthranilate: A Technical Review of its Historical Use in Flavor and Fragrance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl anthranilate (3-phenyl-2-propenyl 2-aminobenzoate) is a synthetic ester that, for nearly half a century, was a valued component in the palettes of flavorists and perfumers.[1][2] Its characteristic fruity and balsamic aroma, reminiscent of grapes and cherries, made it a popular choice for a wide range of consumer products.[1][2] However, its commercial use was abruptly halted in the 1980s due to concerns over its potential carcinogenicity, marking a significant moment in the safety evaluation of flavor and fragrance ingredients.[1][2] This technical guide provides a comprehensive overview of the historical use of this compound, its synthesis, analytical detection, the pivotal toxicological studies that led to its prohibition in food, and its subsequent regulatory status.

Synthesis of this compound

The primary method for synthesizing this compound is the esterification of anthranilic acid with cinnamyl alcohol.[1] This reaction typically involves heating the two reactants in the presence of an acid catalyst.

Experimental Protocol: Representative Acid-Catalyzed Esterification

This protocol is a representative example of how this compound could be synthesized in a laboratory setting based on standard esterification procedures.

Materials:

-

Anthranilic acid

-

Cinnamyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine equimolar amounts of anthranilic acid and cinnamyl alcohol in toluene.

-

Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).

-

Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by recrystallization or column chromatography to yield a crystalline solid.

Historical Use in Fragrance and Flavoring

This compound was utilized at very low levels to impart grape and cherry flavors in a variety of food products.[1][2] In the fragrance industry, it was used as an ingredient in cosmetic products and as a component in fine fragrances, particularly in orange blossom, neroli, and other floral blends.[1]

| Food Category | Typical Use Level (ppm) | Fragrance Application | Typical Use Level (%) |

| Non-alcoholic beverages | 6.8 | Soaps, Detergents, Creams, Lotions | Not specified |

| Ice cream and ices | 1.7 | Perfumes (Orange blossom, Neroli, Cologne) | 0.08 |

| Candy | 4.3 | ||

| Baked goods | Not specified | ||

| Gelatins and puddings | 28 | ||

| Chewing gum | 46 - 730 |

Table 1: Historical Use Levels of this compound in Food and Fragrance Products.

Analytical Methodologies for Detection

Historically, the presence of this compound in food and cosmetic products was determined using various analytical techniques.

Experimental Protocol: Historical Paper Chromatography Method (Representative)

This protocol is a representative example of how paper chromatography could have been used for the detection of this compound in a flavor or fragrance sample.

Materials:

-

Whatman No. 1 chromatography paper

-

Developing solvent (e.g., a mixture of isopropanol and water)

-

Sample extract (obtained by steam distillation of the food product)

-

This compound standard solution

-

Chromatography tank

-

UV lamp (for visualization)

-

Capillary tubes for spotting

Procedure:

-

Prepare the chromatography paper by drawing a pencil line (the origin) about 2 cm from the bottom edge.

-

Using a capillary tube, apply a small spot of the sample extract and the this compound standard solution onto the origin line, ensuring sufficient space between the spots.

-

Allow the spots to dry completely.

-

Pour the developing solvent into the chromatography tank to a depth of about 1 cm.

-

Place the prepared chromatography paper into the tank, ensuring the origin line is above the solvent level.

-

Seal the tank and allow the solvent to ascend the paper by capillary action.

-

When the solvent front has nearly reached the top of the paper, remove the chromatogram and mark the solvent front with a pencil.

-

Allow the paper to air dry in a fume hood.

-

Visualize the separated components by examining the paper under a UV lamp. This compound will appear as a fluorescent spot.

-

Calculate the Retention Factor (Rf) value for the sample spot and the standard spot (Rf = distance traveled by the spot / distance traveled by the solvent front). A matching Rf value indicates the presence of this compound in the sample.

Pivotal Carcinogenicity Study: NTP TR-196

The bioassay of this compound for possible carcinogenicity, conducted by the National Cancer Institute (NCI) and the National Toxicology Program (NTP), was instrumental in the decision to ban its use in food.

Experimental Protocol: NCI/NTP Bioassay (TR-196)

Test Substance: this compound

Animal Species: F344 rats and B6C3F1 mice

Administration Route: In feed

Experimental Design:

-

Groups of 50 male and 50 female rats and mice were used for each dose group and for the control group.

-

The test chemical was administered in the diet at concentrations of 15,000 ppm and 30,000 ppm for 103 weeks.

-

A control group for each species and sex received the same diet without the test chemical.

-

Animals were observed for an additional 2 to 3 weeks after the dosing period.

-

All surviving animals were euthanized and necropsied at 105 to 107 weeks.

-

Histopathological examinations were performed on all major tissues and organs.

Key Findings:

-

Mice: A dose-related increase in the incidence of hepatocellular carcinomas and adenomas was observed in both male and female mice.

-

Rats: The study in rats was not considered conclusive for carcinogenicity.

Regulatory History and Discontinuation of Use

Prior to the carcinogenicity studies, this compound was considered "Generally Recognized As Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and the U.S. Food and Drug Administration (FDA). However, based on the findings of the NTP bioassay, the FDA prohibited the use of this compound in human food in 1985.[1][2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also recommended that it not be used in food.[1] Consequently, this compound has not been commercially available for use in food since the mid-1980s.[1]

Signaling Pathways and Experimental Workflows

The synthesis and metabolism of this compound can be visualized as follows:

Caption: Synthesis and Metabolic Pathway of this compound.

The experimental workflow for the NTP carcinogenicity bioassay can be diagrammed as follows:

Caption: NTP TR-196 Carcinogenicity Bioassay Workflow.

Conclusion

The history of this compound serves as a critical case study in the safety assessment of food additives and fragrance ingredients. Its journey from a widely used substance to a prohibited food additive underscores the importance of long-term toxicological studies in ensuring consumer safety. While its pleasant aroma and flavor profile were once highly valued, the scientific evidence of its carcinogenicity in animal models led to its removal from the food supply, reflecting the precautionary principle that guides regulatory agencies worldwide. For researchers and professionals in drug development, the story of this compound highlights the complexities of chemical safety evaluation and the continuous evolution of scientific understanding and regulatory standards.

References

The Mechanistic Action of Cinnamyl Anthranilate in Mice: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cinnamyl anthranilate, a synthetic fragrance and flavoring agent, has been shown to induce liver tumors in mice in a species-specific manner. This document provides an in-depth examination of the metabolic and molecular mechanisms underlying its action. The primary mechanism is not direct genotoxicity but rather a cascade of events initiated by the saturation of its metabolic hydrolysis at high doses. The intact ester acts as a potent peroxisome proliferator in mice, activating the peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to significant downstream effects, including increased liver weight, induction of specific metabolic enzymes, and enhanced cell proliferation, culminating in hepatocarcinogenesis. This paper synthesizes key quantitative data, details experimental protocols used to elucidate this mechanism, and provides visual diagrams of the core pathways.

Metabolism and Pharmacokinetics: The Basis of Species Specificity

The biological effects of this compound are critically dependent on its metabolism, which differs significantly between mice and other species like rats and humans.[1][2] The primary metabolic pathway is hydrolysis by esterases into cinnamyl alcohol and anthranilic acid.[1] Cinnamyl alcohol is further metabolized to benzoic acid, which is then conjugated and excreted, primarily as hippuric acid.[1][2]

In mice, at high doses, the hydrolysis pathway becomes saturated.[2][3][4] This saturation allows the parent compound, the intact this compound ester, to circulate and be excreted in the urine.[1][2] It is this "overflow" of the intact ester that is responsible for the subsequent hepatic effects.[2][3][4] In contrast, rats and humans hydrolyze the compound completely, even at high doses, and therefore do not exhibit the same liver-related toxicities.[1][2]

Diagram 1: Metabolic Pathway of this compound

Caption: Metabolic fate of this compound in different species.

Table 1: Urinary Excretion of this compound (CA) and Metabolites in Mice

| Strain | Dose & Route | Unchanged CA (% of dose) | Anthranilic Acid (% of dose) | Hippuric Acid (% of dose) | Reference |

| B6C3F1 | 500 mg/kg (oral) | 0.3 - 0.4% | ~17% | ~35% | [1] |

| CD-1 | 5 mg/kg (ip) | Not Detected | - | - | [1][2] |

| CD-1 | 50 mg/kg (ip) | 3.1% | - | - | [1][2] |

| CD-1 | 250 mg/kg (ip) | 2.2% | ~80% (relative to other metabolites) | ~16% (as Benzoic Acid) | [1][2] |

| B6C3F1 | >1000 ppm (diet) | Detected in increasing quantities | - | - | [1][4] |

Core Mechanism of Action: PPARα Activation and Peroxisome Proliferation

The key mechanistic event in mice is the activation of PPARα by the intact this compound ester.[1] This compound belongs to a class of chemicals known as peroxisome proliferators.[1][3] The activation of the PPARα nuclear receptor initiates a cascade of transcriptional events leading to pleiotropic effects in the liver.[1] Administration of the hydrolysis products, cinnamyl alcohol and anthranilic acid, does not produce these effects, confirming the role of the intact ester.[1][3]

The major downstream consequences of PPARα activation include:

-

Hepatomegaly: A dose-dependent increase in relative liver weight.[1][3][4]

-

Enzyme Induction: A marked increase in the activity of enzymes involved in fatty acid metabolism. This includes peroxisomal enzymes, such as those responsible for cyanide-insensitive palmitoyl-CoA oxidation, and microsomal enzymes like lauric acid 12-hydroxylase (a marker for CYP4A activity).[1][3]

-

Hepatocellular Proliferation: An increase in the rate of liver cell replication, a key factor in the development of tumors.[1]

Diagram 2: PPARα Signaling Pathway

Caption: Activation of PPARα by intact this compound in mouse liver.

Table 2: Quantitative Hepatic Effects in Male Mice

| Strain | Dose & Route | Duration | Effect | Magnitude of Change (vs. Control) | Reference |

| CD-1 | 100 mg/kg/day (ip) | 3 days | Relative Liver Weight | +22% | [1] |

| CD-1 | 1000 mg/kg/day (ip) | 3 days | Relative Liver Weight | +50% | [1] |

| CD-1 | 100-1000 mg/kg/day (ip) | 3 days | Palmitoyl-CoA Oxidation | ~5-fold increase | [1] |

| CD-1 | 100 mg/kg/day (ip) | 3 days | Lauric Acid Hydroxylase (CYP4A) | ~15-fold increase | [1] |

| CD-1 | 1000 mg/kg/day (ip) | 3 days | Lauric Acid Hydroxylase (CYP4A) | ~17-fold increase | [1] |

| B6C3F1 | >1000 ppm (diet) | 19 days | Relative Liver Weight | Dose-dependent increase | [4] |

| B6C3F1 | >1000 ppm (diet) | 19 days | Microsomal Cytochrome P-450 | Dose-dependent increase (~2-fold max) | [4] |

Carcinogenicity: A Non-Genotoxic Mechanism

Long-term dietary administration of this compound leads to a dose-related increase in hepatocellular tumors in mice.[5] While the compound tested positive in the mouse lymphoma mutation assay, it is negative in most other standard genotoxicity tests and is not considered a direct DNA-damaging agent.[1] The prevailing evidence supports a non-genotoxic mechanism of carcinogenesis, where chronic PPARα activation and the resulting sustained hepatocellular proliferation create a promotional environment for the development of spontaneous or initiated mutations, ultimately leading to tumor formation.[1]

Experimental Protocols

Protocol for In Vivo Hepatic Effects Assessment

This protocol is based on methodologies described in studies evaluating the peroxisome-proliferating effects of this compound.[1][3]

Diagram 3: Experimental Workflow for Hepatic Effects

Caption: Workflow for assessing the hepatic effects of this compound.

-

Animals: Male CD-1 mice are used. They are acclimatized for one week prior to the study.

-

Dosing: Animals are divided into groups and administered this compound (e.g., 0, 100, 1000 mg/kg) via intraperitoneal (ip) injection daily for three consecutive days. A vehicle control group receives the carrier solvent only.

-

Cell Proliferation Marker: Two hours before sacrifice, mice are injected with 5-bromo-2′-deoxyuridine (BrdU) to label cells undergoing DNA synthesis.

-

Necropsy and Sample Collection: 24 hours after the final dose, animals are euthanized. Body weight is recorded. The liver is excised, weighed (for relative liver weight calculation), and sectioned.

-

Biochemical Analysis:

-

A portion of the liver is homogenized to prepare subcellular fractions (microsomes and peroxisomes).

-

Peroxisome Proliferation: Cyanide-insensitive palmitoyl-CoA oxidation is measured in the peroxisomal fraction as a marker of β-oxidation.

-

CYP4A Induction: Microsomal lauric acid 12-hydroxylase activity is measured via HPLC or radiometric assay.

-

-

Histopathology:

-

Liver sections are fixed in formalin, embedded in paraffin, and sectioned.

-

Slides are stained with hematoxylin and eosin (H&E) for morphological examination.

-

Immunohistochemistry for BrdU is performed to quantify the percentage of labeled hepatocytes (labeling index), providing a measure of cell proliferation.

-

Conclusion

The mechanism of action of this compound in mice is a well-defined, dose-dependent, and species-specific process. It is not driven by direct genotoxicity but by the saturation of its hydrolysis at high doses. The resulting accumulation of the intact ester leads to the activation of the PPARα receptor, which in turn causes profound hepatic effects, including peroxisome proliferation, specific enzyme induction, and increased cell replication. This chronic mitogenic stimulation is the primary driver for the observed hepatocarcinogenicity in long-term mouse bioassays. Understanding this mechanism is crucial for assessing the relevance of the mouse tumor data to human risk assessment.

References

- 1. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Factors affecting the metabolism of this compound in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound causes coinduction of hepatic microsomal and peroxisomal enzymes in mouse but not rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of dose and sex on the disposition and hepatic effects of this compound in the B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (IARC Summary & Evaluation, Volume 31, 1983) [inchem.org]

Cinnamyl Anthranilate: A Technical Guide to its Regulation and Prohibited Status in Food

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnamyl anthranilate, a synthetic flavoring agent previously used to impart grape and cherry notes in various food products, has been prohibited from use in human food by major regulatory bodies worldwide. This decision was primarily driven by findings from long-term carcinogenicity studies conducted by the U.S. National Toxicology Program (NTP), which demonstrated clear evidence of carcinogenic activity in B6C3F1 mice, specifically the induction of hepatocellular carcinomas. While the evidence in rats was less definitive, the potential risk to human health led to a ban by the U.S. Food and Drug Administration (FDA) in 1985. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also recommends against its use in food. This technical guide provides an in-depth overview of the regulatory history, the pivotal experimental data that led to its prohibition, and the proposed mechanistic basis for its carcinogenicity.

Regulatory Status and History

This compound (CAS Reg. No. 87-29-6) was formerly listed as a Generally Recognized As Safe (GRAS) substance for use as a flavoring agent in foods such as non-alcoholic beverages, ice cream, candy, baked goods, and chewing gum.[1][2] However, based on the findings of carcinogenicity in animal studies, its regulatory status was re-evaluated.

In the United States, the FDA prohibited the use of this compound as a food additive, a decision codified in the Code of Federal Regulations (21 CFR 189.113).[3][4] The order was published in the Federal Register on October 23, 1985, rendering any food containing added this compound to be deemed adulterated.[3]

Internationally, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and in 1981 recommended that it should not be used as a food additive.[2][5] This recommendation was based on the available toxicological data. Consequently, its use in food products is not permitted in many jurisdictions, including Canada and Europe.[6]

Carcinogenicity Bioassays

The primary evidence for the carcinogenicity of this compound comes from a long-term bioassay conducted by the National Cancer Institute (NCI) and the National Toxicology Program (NTP), detailed in technical report TR-196.[7]

Experimental Protocol: NCI/NTP TR-196 Bioassay

-

Test Substance: this compound

-

Animal Species and Strain:

-

Fischer 344 (F344) rats

-

B6C3F1 mice

-

-

Group Size: 50 male and 50 female animals per dose group and for controls.

-

Administration Route: Dietary administration. The test chemical was incorporated into the standard animal feed.

-

Dose Levels:

-

Control: 0 ppm (basal diet)

-

Low Dose: 15,000 ppm

-

High Dose: 30,000 ppm

-

-

Duration of Exposure: 103 weeks, followed by a 2-3 week observation period.

-

Animal Husbandry: Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle. The diet and water were available ad libitum.

-

Necropsy and Histopathology: All animals that died or were sacrificed at the end of the study underwent a complete necropsy. Tissues from all major organs were collected, preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, stained with hematoxylin and eosin, and examined microscopically by a pathologist.

-

Statistical Analysis: The incidence of neoplasms was analyzed using the Poly-k test, a survival-adjusted method, to account for differences in survival among the groups. Pairwise comparisons between dosed and control groups were also performed.

Summary of Carcinogenicity Findings

The results of the NTP bioassay provided clear evidence of the carcinogenic potential of this compound in mice and some evidence in male rats.

Table 1: Incidence of Hepatocellular Tumors in B6C3F1 Mice

| Sex | Dose Level (ppm) | Incidence of Hepatocellular Carcinomas or Adenomas |

| Male | 0 (Control) | 6/48 |

| 15,000 | 7/50 | |

| 30,000 | 12/47 | |

| Female | 0 (Control) | 1/50 |

| 15,000 | 8/49 | |

| 30,000 | 14/49 |

Source: National Cancer Institute, 1980

Table 2: Incidence of Pancreatic and Renal Tumors in Male F344 Rats

| Tumor Type | Dose Level (ppm) | Incidence |

| Pancreatic Acinar-Cell Adenoma or Carcinoma | 0 (Control) | 0/50 |

| 15,000 | 3/50 | |

| 30,000 | 3/49 | |

| Renal Cortex Adenoma or Adenocarcinoma | 0 (Control) | 0/50 |

| 15,000 | 1/50 | |

| 30,000 | 2/49 |

Source: National Cancer Institute, 1980

In B6C3F1 mice of both sexes, there was a statistically significant, dose-related increase in the incidence of hepatocellular carcinomas.[3][6] In male F344 rats, there was a low but statistically significant incidence of acinar-cell tumors of the pancreas and adenomas or adenocarcinomas of the renal cortex.[3] No significant increase in tumors was observed in female F344 rats.[3]

Metabolism and Proposed Mechanism of Carcinogenicity

The species-specific carcinogenic effects of this compound are linked to differences in its metabolism.

Metabolic Pathway

This compound is primarily metabolized via hydrolysis to cinnamyl alcohol and anthranilic acid. Cinnamyl alcohol is further oxidized to cinnamic acid and then to benzoic acid, which is ultimately excreted as hippuric acid.

Metabolic pathway of this compound.

Mechanism of Carcinogenicity in Mice: Peroxisome Proliferation

Studies have shown that at high doses in mice, the hydrolysis of this compound becomes saturated. This leads to the systemic circulation of the intact ester, which has been identified as a peroxisome proliferator in this species.[1] Peroxisome proliferators are a class of chemicals that induce the proliferation of peroxisomes, cellular organelles involved in lipid metabolism, in the liver of rodents. This sustained peroxisome proliferation is associated with an increase in hepatocellular proliferation and oxidative stress, which are believed to be key events in the development of liver tumors in mice.[8] In contrast, rats and humans metabolize this compound more efficiently, even at high doses, preventing the systemic exposure to the intact ester and the subsequent peroxisome proliferation.[1] This species-specific difference in metabolism and peroxisome proliferation provides a plausible explanation for the observed hepatocarcinogenicity in mice but not in rats or its predicted low risk in humans.[8]

Proposed mechanism of this compound-induced hepatocarcinogenesis in mice.

Genotoxicity Studies

A battery of short-term tests was conducted to evaluate the genotoxic potential of this compound. The results were largely negative, suggesting that the compound is not a direct-acting mutagen.

Summary of Genotoxicity Data

Table 3: Genotoxicity of this compound

| Assay | Test System | Results |

| Gene Mutation | ||

| Ames Test | Salmonella typhimurium | Negative |

| Mouse Lymphoma Assay | L5178Y cells | Positive |

| Chromosomal Aberrations | ||

| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative |

| Other | ||

| In vivo Sister Chromatid Exchange | - | Negative |

| In vitro Unscheduled DNA Synthesis | Rat hepatocytes | Negative |

Source: International Agency for Research on Cancer

The only notable positive result was in the mouse lymphoma assay, which can detect both gene mutations and clastogenic events.[8] However, the overall weight of evidence from the genotoxicity studies suggests that this compound is not a potent genotoxic agent, and its carcinogenic effect is more likely mediated through a non-genotoxic mechanism, such as peroxisome proliferation.[8]

Experimental Protocols for Key Genotoxicity Assays

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 fraction from Aroclor-1254 induced rat liver).

-

Procedure: The test compound was incubated with the bacterial strains in the presence and absence of S9 mix. The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted after incubation on a histidine-deficient medium. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

-

-

In vitro Chromosomal Aberration Assay:

-

Cell Line: Chinese Hamster Ovary (CHO) cells.

-

Procedure: CHO cells were exposed to various concentrations of this compound with and without S9 metabolic activation. Cells were harvested at metaphase, and chromosomes were examined for structural aberrations (e.g., breaks, gaps, exchanges).

-

-

Mouse Lymphoma Assay (L5178Y TK+/-):

-

Cell Line: L5178Y mouse lymphoma cells heterozygous at the thymidine kinase (TK) locus.

-

Procedure: Cells were exposed to the test substance and then cultured in a medium containing a selective agent (e.g., trifluorothymidine). Only cells that have lost TK activity (mutated) can survive. The frequency of mutant colonies is determined.

-

Conclusion

The prohibition of this compound as a food additive is a clear example of regulatory action taken in response to robust scientific evidence of carcinogenicity in animal models. The in-depth toxicological data, particularly the long-term bioassay in mice, demonstrated a significant risk that could not be dismissed. The subsequent elucidation of a plausible, non-genotoxic mechanism of action involving species-specific metabolism and peroxisome proliferation further strengthened the scientific basis for the regulatory decisions. For researchers and professionals in drug development, the case of this compound serves as a valuable case study in chemical carcinogenesis, the importance of understanding species-specific metabolic pathways, and the critical role of comprehensive toxicological evaluation in ensuring public health and safety.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. NTP Research Report on the Trend Test for Binary Data with Survivability and Clustering Adjustments - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Comparison of the effects of this compound on hepatic peroxisome proliferation and cell replication in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NTP Archives [ntp.niehs.nih.gov]

- 5. femaflavor.org [femaflavor.org]

- 6. researchgate.net [researchgate.net]

- 7. Guide to Use the Atlas [ntp.niehs.nih.gov]

- 8. Statistical Procedures [ntp.niehs.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Stability of Cinnamyl Anthranilate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl anthranilate is an aromatic ester known for its characteristic fruity, balsamic, and grape-like aroma. Historically, it has been utilized as a fragrance and flavoring agent in a variety of consumer products, including perfumes, cosmetics, and food products.[1][2] However, due to safety concerns, its use in food has been discontinued in several jurisdictions.[2][3] For researchers and professionals in drug development and cosmetic sciences, a thorough understanding of the physical and chemical stability of this compound is paramount for formulation development, shelf-life determination, and ensuring product quality and safety.

This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its degradation pathways, influencing factors, and appropriate analytical methodologies for its assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various formulations and environments.

| Property | Value | Reference |

| Chemical Name | 3-Phenyl-2-propen-1-yl 2-aminobenzoate | [1] |

| Synonyms | Cinnamyl o-aminobenzoate, Anthranilic acid, cinnamyl ester | [4] |

| CAS Number | 87-29-6 | [1] |

| Molecular Formula | C₁₆H₁₅NO₂ | [4] |

| Molecular Weight | 253.29 g/mol | [4] |

| Appearance | Brownish or reddish-yellow crystalline powder | [4] |

| Melting Point | 61-62 °C | [5] |

| Boiling Point | 332 °C at 760 mmHg | [1] |

| Solubility | Very slightly soluble in water; soluble in ethanol, ether, and other organic solvents. | [1] |

| LogP (o/w) | Data not readily available |

Chemical Stability and Degradation Pathways

This compound is susceptible to several degradation pathways, primarily hydrolysis, photooxidation, and oxidation.[1][4] Understanding these pathways is critical for developing stable formulations and establishing appropriate storage conditions.

Hydrolysis

As an ester, this compound is prone to hydrolysis, a reaction that cleaves the ester bond to yield cinnamyl alcohol and anthranilic acid. This reaction can be catalyzed by both acids and bases and is a primary metabolic pathway for this compound in vivo.[1] The rate of hydrolysis is significantly influenced by the pH of the medium.

Caption: Hydrolytic cleavage of this compound.

Photooxidation

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of this compound.[1][4] The aromatic and conjugated systems within the molecule are likely to absorb UV radiation, leading to the formation of excited states and subsequent reactions with oxygen. This can result in a complex mixture of degradation products and a noticeable change in the material's color and odor.

Oxidation

This compound is sensitive to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents present in a formulation.[1][4] The allylic double bond in the cinnamyl moiety and the amino group on the anthranilate ring are potential sites for oxidative attack.

Quantitative Stability Data

Precise quantitative data on the degradation kinetics of this compound is not extensively available in public literature. The following tables are presented to illustrate the types of data that should be generated during stability studies. The values provided are for illustrative purposes only.

Table 4.1: Illustrative Hydrolytic Stability of this compound

| pH | Temperature (°C) | Half-life (t½) (Days) | Degradation Rate Constant (k) (day⁻¹) |

| 4.0 | 25 | > 365 | < 0.0019 |

| 7.0 | 25 | 180 | 0.0039 |

| 9.0 | 25 | 30 | 0.0231 |

| 7.0 | 40 | 60 | 0.0116 |

Table 4.2: Illustrative Photostability of this compound (Solid State)

| Light Source | Intensity | Duration (hours) | % Degradation | Major Degradants |

| UV-A | 1.2 W/m² | 24 | 5.2 | Oxidative products |

| Visible | 1.2 million lux.hr | 100 | 1.5 | Not significant |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of experiments based on established regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD) should be conducted.[6][7][8]

Caption: A comprehensive workflow for stability testing.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

-

Acid and Base Hydrolysis:

-

Prepare solutions of this compound in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a validated stability-indicating analytical method.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% v/v).

-

Store the solution at room temperature or slightly elevated temperature.

-

Collect samples at various time intervals.

-

Analyze the samples for the parent compound and degradation products.

-

-

Photostability Testing:

-

Expose solid this compound and its solutions to a light source capable of emitting both UV and visible radiation, as specified in ICH Q1B guidelines.[9][10]

-

A control sample should be protected from light.

-

The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

-

Analyze the exposed and control samples.

-

-

Thermal Degradation:

-

Store solid this compound in a controlled temperature oven at a temperature higher than that used for accelerated stability testing (e.g., 80°C).

-

Monitor the samples for physical and chemical changes at specified time points.

-

Long-Term and Accelerated Stability Studies